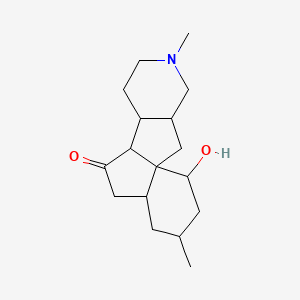

(3-(Acetylhydroxyamino)propyl)phosphonic acid

描述

FR-900098 is a novel chemotherapeutic agent primarily known for its potent antimalarial properties. It is an inhibitor of 1-deoxy-D-xylulose-5-phosphate reductoisomerase, an enzyme involved in the non-mevalonate isoprenoid biosynthesis pathway. This pathway is crucial for the survival of Plasmodium falciparum, the parasite responsible for the most virulent form of malaria .

准备方法

合成路线和反应条件

FR-900098 的合成涉及多个步骤,从简单的前体开始。关键步骤包括磷酸酯基团的形成以及随后对结构进行的修饰以达到所需的结构。 FR-900098 类似物的酶促生物合成已经使用来自红粘帚霉生物合成途径的天然酶建立 .

工业生产方法

FR-900098 的工业生产可以通过微生物合成实现。采用代谢工程技术来提高大肠杆菌的产量。 这涉及到靶向提高细胞内的磷酸烯醇式丙酮酸浓度,磷酸烯醇式丙酮酸是磷酸酯的常见前体 .

化学反应分析

反应类型

FR-900098 会经历各种化学反应,包括:

氧化: 涉及添加氧气或去除氢气。

还原: 涉及添加氢气或去除氧气。

取代: 涉及用另一个官能团取代一个官能团。

常用试剂和条件

这些反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。反应通常在受控的温度和 pH 条件下进行,以确保生成所需的产物。

形成的主要产物

从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化反应可能生成 FR-900098 的各种氧化衍生物,而还原反应可能生成该化合物的还原形式。

科学研究应用

FR-900098 具有广泛的科学研究应用:

化学: 用作研究磷酸酯化学和酶抑制的模型化合物。

生物学: 研究其在抑制各种生物体中的非甲羟戊酸途径异戊二烯类生物合成中的作用。

医学: 由于其能够抑制恶性疟原虫,因此被探索为潜在的抗疟疾药物。

作用机制

FR-900098 通过抑制酶 1-脱氧-D-木糖-5-磷酸还原异构酶发挥作用。这种酶对于非甲羟戊酸途径的异戊二烯类生物合成至关重要,该途径对于恶性疟原虫的生存至关重要。 通过抑制这种酶,FR-900098 会破坏异戊二烯类的产生,导致寄生虫死亡 .

相似化合物的比较

类似化合物

磷霉素: 另一种抑制相同酶并具有类似抗疟疾特性的磷酸酯化合物。

FR-33289: 一种具有类似作用机制的相关磷酸酯抗生素.

独特性

FR-900098 的独特性在于其强大的抑制活性及其能够通过微生物途径合成。 它的结构允许生成具有潜在改进特性的各种类似物 .

属性

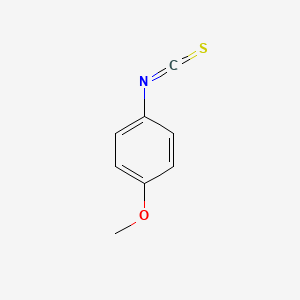

IUPAC Name |

3-[acetyl(hydroxy)amino]propylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12NO5P/c1-5(7)6(8)3-2-4-12(9,10)11/h8H,2-4H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKMNDDZSIHLLLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CCCP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50216710 | |

| Record name | 3-(N-acetyl-N-hydroxy)aminopropylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50216710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66508-32-5 | |

| Record name | FR 900098 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66508-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(N-acetyl-N-hydroxy)aminopropylphosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066508325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(N-acetyl-N-hydroxy)aminopropylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50216710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FR-900098 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0711Y106HV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: FR-900098 is a potent inhibitor of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), the second enzyme in the non-mevalonate isoprenoid biosynthesis pathway. [, , ] This pathway is responsible for producing isoprenoid precursors essential for the survival of various pathogens, including the malaria parasite Plasmodium falciparum. By inhibiting DXR, FR-900098 disrupts the biosynthesis of isoprenoids, leading to parasite death. [, , ]

A: Humans utilize the mevalonate pathway for isoprenoid biosynthesis, which differs from the non-mevalonate pathway targeted by FR-900098. [] Therefore, FR-900098 demonstrates selectivity towards pathogens utilizing the non-mevalonate pathway and exhibits minimal toxicity in human cells. [, ]

A: The molecular formula of FR-900098 is C5H12NO5P, and its molecular weight is 213.13 g/mol. []

A: The structural elucidation of FR-900098 was based on spectroscopic and chemical evidence. [] While the specific details of the spectroscopic data are not provided in the provided abstracts, they likely involve techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

A: Yes, computational chemistry, including docking experiments, has been used to study the interaction of FR-900098 and its analogues with the active site of DXR. [, ] These studies provide insights into the binding mode of these inhibitors and help in designing more potent compounds.

A: Several structural modifications of FR-900098 have been explored to understand their impact on DXR inhibition. [, , , , , , ]

- Acyl group: Formyl derivatives are generally more active than their acetyl counterparts. []

- Phosphonate group: Replacing the phosphate group with sulfonate or carboxylate moieties leads to reduced activity, highlighting the importance of the phosphonate group for binding. []

- Carbon spacer: Modifying the length of the carbon spacer between the hydroxamate and phosphonate groups affects the inhibitory activity. [, ]

- α-substitution: Introducing substituents at the α-position to the phosphonate group results in varying activities, with some substitutions leading to improved potency. [, ]

- Hydroxamate replacement: Replacing the hydroxamate with other chelating groups, such as catechols and dithiocarbamates, generally resulted in less potent inhibitors, emphasizing the importance of the hydroxamate group for interaction with the enzyme's active site. []

A: The acetyl group in FR-900098 is thought to enhance its lipophilicity compared to fosmidomycin, potentially contributing to its improved activity against Plasmodium falciparum. [, ]

A: The presence of an aromatic hotspot near the active site of P. falciparum DXR provides an opportunity to design inhibitors with increased potency and selectivity. Introducing arylpropyl substituents at the β-position of FR-900098 analogues led to the displacement of a key tryptophan residue in this hotspot, influencing the compounds' inhibitory activity. []

A: While detailed stability studies are not described in the provided abstracts, FR-900098 solutions were found to be stable for at least a day at room temperature, through freeze-thaw cycles, and for six months when stored long-term. []

A: Following a single oral dose of 27 mg/kg (free acid equivalent) in rats, FR-900098 achieved plasma concentrations exceeding its IC50 and IC90 values eight hours post-administration. []

A: FR-900098 demonstrates potent antimalarial activity both in vitro and in vivo. [] It effectively inhibits the growth of multidrug-resistant P. falciparum strains in vitro. [] Furthermore, FR-900098 successfully cured mice infected with the rodent malaria parasite Plasmodium vinckei. []

A: Acute toxicity studies in rats showed no clinical signs of toxicity or substance-related deaths after single oral doses of 3000 mg/kg body weight or intravenous doses of 400 mg/kg body weight. [] Genotoxicity tests, including the Ames test, in vitro mammalian cell gene mutation assay, and in vivo micronucleus test, revealed no mutagenic, clastogenic, or aneugenic potential for FR-900098. []

ANone: Various analytical techniques have been used to characterize and quantify FR-900098:

- HPLC/UV and HPLC/MS: These techniques were used to develop analytical methods for determining the pharmacokinetic parameters of FR-900098 in various biological matrices. []

- Ion Chromatography (IC): IC with UV detection was utilized to separate and quantify FR-900098 in biological samples. []

- Capillary Electrophoresis (HPCE): A high-performance capillary electrophoresis method with UV detection was developed to assay FR-900098 in aqueous solutions and human serum. []

A: Yes, besides FR-900098, fosmidomycin is another well-known DXR inhibitor that has been investigated for its antimalarial properties. [, ] Researchers continue to explore and develop novel DXR inhibitors with improved potency, pharmacokinetic properties, and safety profiles. []

A: FR-900098 was first isolated from Streptomyces rubellomurinus in the late 1970s. [, ] Subsequent research led to the identification of its target as DXR and its potent antimalarial activity. [] Structural modifications and formulation optimization have been explored to enhance its efficacy and bioavailability. [, , , , , , , ]

A: The development and characterization of FR-900098 as a potential antimalarial drug involved expertise from various disciplines, including microbiology, natural product chemistry, biochemistry, pharmacology, and medicinal chemistry. [, , , , , ] This collaborative effort highlights the importance of interdisciplinary research in drug discovery and development.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,4S,5R,7R,8S,9R,13R,15S,16S,18S,19R,20R)-5,15,16,19,20-pentahydroxy-7,9,13-trimethyl-5-(2-methylpropyl)pentacyclo[10.8.0.02,9.04,8.013,18]icosan-3-one](/img/structure/B1222638.png)

![(2S,4R,9R,14R,19R,21S)-2,21-dimethyl-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;manganese(2+);dichloride](/img/structure/B1222639.png)

![(3E,12bR)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizine](/img/structure/B1222642.png)

![5-Methyl-N-[4-(4-morpholinyl)phenyl]-2-pyrazinecarboxamide](/img/structure/B1222643.png)

![2-Methyl-4-[2-oxo-2-(2-phenylethylamino)ethyl]-5-thieno[3,2-b]pyrrolecarboxylic acid ethyl ester](/img/structure/B1222644.png)

![1-[4-(azepan-1-yl)-3-fluorophenyl]propan-1-one](/img/structure/B1222649.png)